N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-N-methylfuran-2-carboxamide
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Overview
Description
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-N-methylfuran-2-carboxamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a piperidine ring, a furan ring, and a carboxamide group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-N-methylfuran-2-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from readily available precursors. This involves the cyclization of appropriate intermediates under controlled conditions.
Introduction of the Hydroxy Group: The hydroxy group is introduced at the 1-position of the piperidine ring through selective hydroxylation reactions.
Attachment of the Furan Ring: The furan ring is attached to the piperidine ring through a coupling reaction, often involving the use of a suitable catalyst.
Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where the furan ring is reacted with an appropriate amine under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to achieve consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-N-methylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The furan ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-N-methylfuran-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.
Pathways Involved: Influencing signaling pathways related to oxidative stress, inflammation, and cellular metabolism.
Comparison with Similar Compounds
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-N-methylfuran-2-carboxamide can be compared with other similar compounds, such as:
4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): Known for its antioxidant properties and used in various biological studies.
1-hydroxy-2,2,6,6-tetramethylpiperidine: A related compound with similar structural features but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H24N2O3 |
---|---|
Molecular Weight |
280.36 g/mol |
IUPAC Name |
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-N-methylfuran-2-carboxamide |
InChI |
InChI=1S/C15H24N2O3/c1-14(2)9-11(10-15(3,4)17(14)19)16(5)13(18)12-7-6-8-20-12/h6-8,11,19H,9-10H2,1-5H3 |
InChI Key |
QLEHWTKXBKBEKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)N(C)C(=O)C2=CC=CO2)C |
Origin of Product |
United States |
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